5-Br-DMT Exhibits 10-Fold Higher Selectivity for 5-HT1A over 5-HT2A Receptors Compared to DMT and Other Halogenated Analogs
In direct comparative radioligand binding assays using human recombinant serotonin receptors, 5-Br-DMT displayed the highest selectivity for h5-HT1AR over h5-HT2AR among all tested DMT analogs (DMT, 5-F-DMT, 5-Cl-DMT) [1]. This was quantified as the lowest 5-HT2A/1A binding affinity ratio, with 5-Br-DMT demonstrating approximately 10-fold greater affinity for h5-HT1AR relative to h5-HT2AR, whereas DMT and 5-F-DMT exhibit a more balanced affinity profile [1]. 5-Br-DMT also exhibited 3- to 4-fold greater selectivity for h5-HT2AR over h5-HT2BR compared to other analogs, further differentiating its receptor interaction fingerprint [1][2].
| Evidence Dimension | Selectivity ratio (5-HT1A affinity / 5-HT2A affinity) |
|---|---|
| Target Compound Data | 5-HT2A/1A ratio = lowest among tested compounds; ~10-fold selectivity for 5-HT1A over 5-HT2A |
| Comparator Or Baseline | DMT, 5-F-DMT, 5-Cl-DMT (ratios higher, indicating less 5-HT1A selectivity) |
| Quantified Difference | 5-Br-DMT has approximately 10-fold higher 5-HT1A selectivity than comparators; 3- to 4-fold higher 5-HT2A/2B selectivity |
| Conditions | Radioligand binding assays using membranes from CHO/K1 or HEK293 cells expressing human recombinant h5-HT1A, h5-HT2A, and h5-HT2B receptors |
Why This Matters
This unique selectivity profile is mechanistically linked to 5-Br-DMT's low hallucinogenic potential in vivo, as high 5-HT1A agonism functionally antagonizes 5-HT2A-mediated hallucinogenic signaling, making it a critical differentiator for preclinical CNS drug discovery programs.
- [1] Puigseslloses P, et al. Neuropharmacology of halogenated DMT analogs: psychoplastogenic and antidepressant properties of 5-Br-DMT, a psychedelic derivative with low hallucinogenic potential. Mol Psychiatry. 2026;31:1733-1745. View Source
- [2] eBiotrade. 5-Br-DMT: A Novel Psychoplastogen with Low Hallucinogenic Potential and Rapid Antidepressant Effects. 2025. Available at: https://www.ebiotrade.com/newsf/2025-10/20251023004231464.htm View Source
